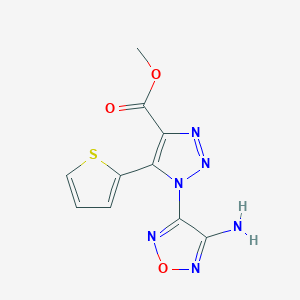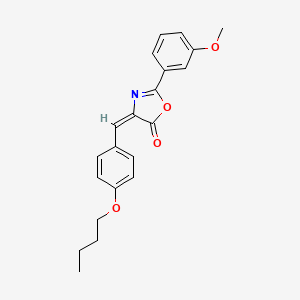
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)CYCLOHEXANECARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Claisen-Schmidt condensation reaction can be employed to form the benzofuran core . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex benzofuran derivatives with potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- Benzofuran derivatives with antimicrobial properties
Uniqueness
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)CYCLOHEXANECARBOXAMIDE stands out due to its unique combination of a benzofuran core with a cyclohexanecarboxamide moiety.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(3-oxo-1H-2-benzofuran-5-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H17NO3/c17-14(10-4-2-1-3-5-10)16-12-7-6-11-9-19-15(18)13(11)8-12/h6-8,10H,1-5,9H2,(H,16,17) |
InChI Key |
GMVUKSOBWYCISP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(COC3=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenoxy)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B11087561.png)

![2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087583.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087584.png)
![2-Acetyl-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11087586.png)

![2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile](/img/structure/B11087596.png)
![N-(diphenylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11087599.png)

![2,8-dimethyl-5-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11087620.png)

![5'-benzyl-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11087635.png)
![1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11087647.png)
